molecular formula C15H22O2 B15312086 3-(4-Tert-butylphenyl)-2,2-dimethylpropanoic acid

3-(4-Tert-butylphenyl)-2,2-dimethylpropanoic acid

Cat. No.: B15312086
M. Wt: 234.33 g/mol
InChI Key: UYULSXNUERNUKH-UHFFFAOYSA-N
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Description

3-(4-Tert-butylphenyl)-2,2-dimethylpropanoic acid is an organic compound with the molecular formula C15H22O2 This compound is characterized by the presence of a tert-butyl group attached to a phenyl ring, which is further connected to a dimethylpropanoic acid moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-Tert-butylphenyl)-2,2-dimethylpropanoic acid typically involves the alkylation of phenol with isobutene, followed by further chemical modifications. One common method involves the acid-catalyzed alkylation of phenol with isobutene to produce 4-tert-butylphenol, which is then subjected to additional reactions to introduce the dimethylpropanoic acid group .

Industrial Production Methods

Industrial production methods for this compound often involve large-scale chemical processes that ensure high yield and purity. These methods may include distillation and purification steps to isolate the desired product from reaction mixtures .

Chemical Reactions Analysis

Types of Reactions

3-(4-Tert-butylphenyl)-2,2-dimethylpropanoic acid undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.

    Reduction: Reduction reactions can be performed to modify the functional groups present in the compound.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents such as lithium aluminum hydride for reduction, and electrophiles for substitution reactions. The reaction conditions vary depending on the desired transformation, often involving specific temperatures, solvents, and catalysts .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while substitution reactions can introduce various functional groups onto the phenyl ring .

Scientific Research Applications

3-(4-Tert-butylphenyl)-2,2-dimethylpropanoic acid has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis, enabling the creation of more complex molecules.

    Biology: The compound is studied for its potential biological activities and interactions with biomolecules.

    Medicine: Research explores its potential therapeutic applications, including its effects on specific biological pathways.

    Industry: It is utilized in the production of polymers, resins, and other industrial materials.

Mechanism of Action

The mechanism of action of 3-(4-Tert-butylphenyl)-2,2-dimethylpropanoic acid involves its interaction with molecular targets and pathways within biological systems. The compound may exert its effects by binding to specific receptors or enzymes, thereby modulating their activity. Detailed studies on its mechanism of action are essential to understand its potential therapeutic and industrial applications .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-(4-Tert-butylphenyl)-2,2-dimethylpropanoic acid is unique due to the presence of both the tert-butylphenyl and dimethylpropanoic acid groups, which confer distinct chemical properties and reactivity. This combination makes it a valuable compound for various synthetic and research applications .

Properties

Molecular Formula

C15H22O2

Molecular Weight

234.33 g/mol

IUPAC Name

3-(4-tert-butylphenyl)-2,2-dimethylpropanoic acid

InChI

InChI=1S/C15H22O2/c1-14(2,3)12-8-6-11(7-9-12)10-15(4,5)13(16)17/h6-9H,10H2,1-5H3,(H,16,17)

InChI Key

UYULSXNUERNUKH-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)C1=CC=C(C=C1)CC(C)(C)C(=O)O

Origin of Product

United States

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